REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:22]=[CH:21][C:5]([O:6][C:7]2[CH:12]=[CH:11][N:10]=[C:9]([NH:13]CC3C=CC=CC=3)[CH:8]=2)=[C:4]([F:23])[CH:3]=1.[H][H]>C(O)=O.CO.[OH-].[OH-].[Pd+2]>[NH2:1][C:2]1[CH:22]=[CH:21][C:5]([O:6][C:7]2[CH:12]=[CH:11][N:10]=[C:9]([NH2:13])[CH:8]=2)=[C:4]([F:23])[CH:3]=1 |f:2.3,4.5.6|
|
Name
|
4-(4-amino-2-fluorophenoxy)-N-benzylpyridin-2-amine
|
Quantity
|
0.245 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(OC2=CC(=NC=C2)NCC2=CC=CC=C2)C=C1)F
|
Name
|
HCO2H MeOH
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O.CO
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by reverse phase preparative HPLC (YMC ODS-A S10 30×500 mm., 10-90% aqueous MeOH with 0.1% TFA, 30 minute gradient)
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
the appropriate fractions were concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with CHCl3 (3×35 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(OC2=CC(=NC=C2)N)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.045 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |